2-フランボロン酸

概要

説明

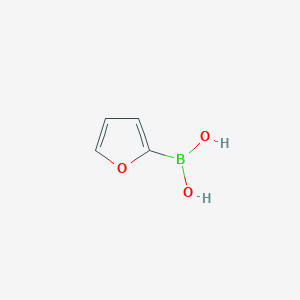

2-フランボロン酸は、2-フリルボロン酸としても知られており、分子式C4H5BO3の有機化合物です。これは、1つの酸素原子を含む5員環芳香族環であるフラン環を含むボロン酸誘導体です。 この化合物は、安定な炭素-炭素結合を形成する能力のために、特に鈴木-宮浦クロスカップリング反応において、有機合成で広く使用されています .

2. 製法

合成経路と反応条件: 2-フランボロン酸を合成するための主な方法は、有機金属試薬をボレートで求電子捕獲することです。 たとえば、n-ブチルリチウムなどの塩基の存在下で、トリイソプロピルボレートなどのボロン酸エステルとのフランの反応は、2-フランボロン酸を生成することができます .

工業生産方法: 2-フランボロン酸の工業生産は、通常、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を高くするために、温度やpHなどの反応条件を慎重に制御することが含まれます。 この化合物は、その後、結晶化またはクロマトグラフィー技術によって精製されます .

科学的研究の応用

2-フランボロン酸は、科学研究で多様な用途があります。

作用機序

2-フランボロン酸の作用機序は、主に鈴木-宮浦カップリング反応におけるホウ素含有試薬としての役割を含みます。このプロセスには以下が含まれます。

6. 類似の化合物との比較

2-フランボロン酸は、フェニルボロン酸や3-チオフェンボロン酸などの他のボロン酸と比較することができます。

独自性: 2-フランボロン酸は、特定の合成用途で価値のある、独特の電子特性と立体特性を与えるフラン環のためにユニークです .

生化学分析

Biochemical Properties

It is known that 2-Furanboronic acid plays a role in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic chemistry . The 2-Furanboronic acid acts as a nucleophilic organic group, which is transferred from boron to palladium during the transmetalation process .

Molecular Mechanism

The molecular mechanism of 2-Furanboronic acid is primarily understood in the context of Suzuki-Miyaura cross-coupling reactions . In these reactions, 2-Furanboronic acid participates in the transmetalation process, where it acts as a nucleophile and is transferred from boron to palladium

Temporal Effects in Laboratory Settings

It is known that 2-Furanboronic acid is a solid substance with a melting point of 112 °C (dec.) (lit.) . It is typically stored at temperatures between 2-8°C .

Metabolic Pathways

It is known that 2-Furanboronic acid is used in Suzuki-Miyaura cross-coupling reactions

準備方法

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 2-Furanboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, the reaction of furan with a boronic ester such as triisopropyl borate in the presence of a base like n-butyllithium can yield 2-Furanboronic acid .

Industrial Production Methods: Industrial production of 2-Furanboronic acid typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .

化学反応の分析

反応の種類: 2-フランボロン酸は、次のようなさまざまな化学反応を受けます。

鈴木-宮浦カップリング: この反応は、パラジウム触媒と塩基の存在下で、ボロン酸と有機ハロゲン化物との間で炭素-炭素結合を形成します.

一般的な試薬と条件:

主要な製品:

鈴木-宮浦カップリング: 主要な生成物は、医薬品や農薬の貴重な中間体であるビアリール化合物です.

類似化合物との比較

2-Furanboronic acid can be compared with other boronic acids, such as phenylboronic acid and 3-thiopheneboronic acid:

Phenylboronic Acid: Unlike 2-Furanboronic acid, phenylboronic acid contains a benzene ring instead of a furan ring.

3-Thiopheneboronic Acid: This compound contains a thiophene ring, which is a sulfur-containing heterocycle.

Uniqueness: 2-Furanboronic acid is unique due to its furan ring, which imparts distinct electronic and steric properties, making it valuable in specific synthetic applications .

特性

IUPAC Name |

furan-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BO3/c6-5(7)4-2-1-3-8-4/h1-3,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJSZBJLOWMDRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CO1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370247 | |

| Record name | 2-Furanboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13331-23-2 | |

| Record name | 2-Furanboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furan-2-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-Furanboronic acid a useful building block in organic synthesis?

A: 2-Furanboronic acid is a versatile reagent due to its bifunctional nature. It possesses a boronic acid group and a formyl group, enabling its participation in various chemical reactions. [] For instance, it acts as a key component in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds between the furan ring and other aryl or heteroaryl halides. [, ] This reaction is particularly important in synthesizing complex molecules, including those with potential pharmaceutical applications.

Q2: What structural features of 2-Furanboronic acid have been revealed through spectroscopic techniques?

A: Spectroscopic analyses, including 1H and 13C NMR, have been instrumental in characterizing 2-Furanboronic acid. [] These techniques confirm the presence of the expected structural features, including the furan ring, formyl group, and boronic acid moiety. Additionally, X-ray crystallography studies have revealed the planar structure of the furan ring in 2-Furanboronic acid and its derivatives. [, ] These structural insights are valuable for understanding the reactivity and potential applications of this compound.

Q3: How does the introduction of a boron atom influence the electronic properties of furan in 2-Furanboronic acid?

A: The vacant p-orbital of the boron atom in 2-Furanboronic acid interacts with the π-system of the furan ring, leading to interesting electronic effects. [] Specifically, this interaction increases the electron affinity of the system, effectively making it a better electron acceptor. This property is analogous to the p-doping of silicon in microelectronics and has significant implications for potential applications in organic electronics and photonics.

Q4: Have there been any studies on the stability of 2-Furanboronic acid?

A: 2-Furanboronic acid can form variable amounts of its corresponding anhydride during storage. [] This tendency highlights the importance of proper storage conditions to maintain its purity and reactivity. Researchers often employ techniques like acid-promoted precipitation and recrystallization to purify the compound and minimize anhydride formation. []

Q5: How can computational chemistry contribute to the understanding and application of 2-Furanboronic acid?

A: Computational methods like Density Functional Theory (DFT) have been employed to study the electronic and geometric properties of 2-Furanboronic acid and its derivatives. [, ] These calculations provide insights into the molecular orbitals, electron distribution, and energies of different conformations. For example, DFT studies have been used to investigate the impact of hydrogen bonding on the structure of 2-Furanboronic acid, confirming its planarity in both solid and gas phases. [] Such computational insights are invaluable for predicting reactivity, designing new synthetic strategies, and exploring potential applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。